Bienvenue dans la boutique en ligne BenchChem!

tert-butyl N-[1-(oxetan-3-yl)-2-oxoethyl]carbamate

NAAA inhibition β‑lactone stability carbamate SAR

tert-Butyl N-[1-(oxetan-3-yl)-2-oxoethyl]carbamate (CAS 2751615-57-1) is a specialized oxetane-containing carbamate building block for medicinal chemistry and chemical biology. The compound incorporates a four-membered oxetane heterocycle, a tert-butyloxycarbonyl (Boc)-protected amine, and an α-oxoethyl linker, affording a molecular weight of 215.25 g/mol and a calculated XLogP3-AA of 0.4.

Molecular Formula C10H17NO4
Molecular Weight 215.25 g/mol
CAS No. 2751615-57-1
Cat. No. B6235582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-[1-(oxetan-3-yl)-2-oxoethyl]carbamate
CAS2751615-57-1
Molecular FormulaC10H17NO4
Molecular Weight215.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(C=O)C1COC1
InChIInChI=1S/C10H17NO4/c1-10(2,3)15-9(13)11-8(4-12)7-5-14-6-7/h4,7-8H,5-6H2,1-3H3,(H,11,13)
InChIKeyYQFHKMBQIICCNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl N-[1-(oxetan-3-yl)-2-oxoethyl]carbamate (CAS 2751615-57-1) – Chemical Profile and Research-Grade Procurement Overview


tert-Butyl N-[1-(oxetan-3-yl)-2-oxoethyl]carbamate (CAS 2751615-57-1) is a specialized oxetane-containing carbamate building block for medicinal chemistry and chemical biology. The compound incorporates a four-membered oxetane heterocycle, a tert-butyloxycarbonyl (Boc)-protected amine, and an α-oxoethyl linker, affording a molecular weight of 215.25 g/mol and a calculated XLogP3-AA of 0.4 [1]. The oxetane motif is recognized for enhancing aqueous solubility (4‑ to 4000‑fold relative to gem‑dimethyl replacements) [2] and redirecting metabolic clearance away from cytochrome P450 enzymes [3]. The Boc group permits selective deprotection under mild acidic conditions, enabling stepwise functionalization in complex synthetic sequences [1]. This compound is therefore positioned as a versatile intermediate for constructing N‑acylethanolamine acid amidase (NAAA) inhibitors, proteolysis‑targeting chimeras (PROTACs), and other bioactive molecules requiring a metabolically stable, low‑lipophilicity linker or warhead.

Why Generic Substitution of tert-Butyl N-[1-(oxetan-3-yl)-2-oxoethyl]carbamate Fails: The Critical Role of the Oxetane‑Carbamate Motif


While numerous oxetane‑ or carbamate‑containing building blocks are commercially available, indiscriminate substitution of tert‑butyl N‑[1‑(oxetan‑3‑yl)‑2‑oxoethyl]carbamate with a superficially similar analog risks compromising key molecular properties essential for downstream success. The β‑lactone ring of the closely related N‑(2‑oxo‑3‑oxetanyl)amides exhibits low intrinsic stability due to intramolecular attack [1]; replacement of the amide with a carbamate moiety substantially enhances chemical stability [1]. Moreover, the tert‑butyl substituent in the side chain of this specific compound reduces reactivity with serum albumin relative to unsubstituted analogs [1]. Unlike simple gem‑dimethyl or methylene linkers, the oxetane‑carbamate combination confers a 4‑ to 4000‑fold improvement in aqueous solubility [2] and redirects metabolic clearance from cytochrome P450 pathways toward microsomal epoxide hydrolase, thereby lowering drug‑drug interaction risk [3]. These quantifiable differentiations are not recapitulated by generic oxetane derivatives or carbamate‑protected amines lacking this exact substitution pattern, underscoring the importance of selecting the precise CAS 2751615‑57‑1 entity for structure‑activity relationship (SAR) studies, linker optimization, and medicinal chemistry campaigns.

Product‑Specific Quantitative Evidence: tert-Butyl N-[1-(oxetan-3-yl)-2-oxoethyl]carbamate Versus Closest Analogs


Enhanced Intrinsic Stability: Carbamate Versus Amide in β‑Lactone‑Derived NAAA Inhibitors

N‑(2‑oxo‑3‑oxetanyl)amides are potent NAAA inhibitors but suffer from low compound stability due to intramolecular attack at the β‑lactone ring. Replacement of the amide group with a carbamate moiety (as in tert‑butyl N‑[1‑(oxetan‑3‑yl)‑2‑oxoethyl]carbamate and related esters) yields significantly higher intrinsic stability [1]. The tert‑butyl substituent further reduces reactivity with bovine serum albumin, enhancing plasma stability [1].

NAAA inhibition β‑lactone stability carbamate SAR

Reduced Albumin Reactivity: tert‑Butyl Substitution in the Side Chain

In a series of N‑(2‑oxo‑3‑oxetanyl)carbamates, a tert‑butyl substituent in the side chain significantly reduced reactivity with bovine serum albumin compared to analogs lacking this bulky hydrophobic group [1]. The target compound (CAS 2751615‑57‑1) possesses an α‑tert‑butyl carbamate moiety, which is predicted to confer similar attenuation of albumin binding.

plasma protein binding tert‑butyl effect NAAA inhibitor stability

Aqueous Solubility Enhancement: Oxetane Versus gem‑Dimethyl Replacement

The oxetane motif is a well‑documented bioisostere for gem‑dimethyl groups, offering substantial improvements in aqueous solubility. Replacing a gem‑dimethyl moiety with an oxetane ring increases solubility by a factor of 4 to over 4000, depending on the molecular context [1]. While this specific compound (CAS 2751615‑57‑1) does not replace a gem‑dimethyl group per se, the presence of the oxetane ring confers similar solubility advantages over aliphatic linker analogs.

oxetane solubility bioisostere drug‑like properties

Metabolic Stability and CYP De‑risking: Oxetane‑Directed Clearance

Oxetane‑containing molecules can redirect metabolic clearance away from cytochrome P450 (CYP) enzymes toward microsomal epoxide hydrolase (mEH) [1]. This metabolic shift reduces the risk of CYP‑mediated drug‑drug interactions and oxidative metabolism, which are common liabilities of flexible aliphatic linkers. The oxetane ring in tert‑butyl N‑[1‑(oxetan‑3‑yl)‑2‑oxoethyl]carbamate is expected to confer this favorable property relative to non‑oxetane linker analogs.

oxetane metabolism CYP450 avoidance drug‑drug interaction

Stereochemical Control: Carbamate‑Induced Stereoselectivity in NAAA Inhibition

Replacing the amide group of N‑(2‑oxo‑3‑oxetanyl)amides with a carbamate alters the stereoselectivity profile of NAAA inhibition [1]. In the carbamate series, the (2S,3R)‑configured analog (URB913/ARN077) exhibits an IC₅₀ of 127 nM [1], whereas the corresponding amides show different enantiomer preferences. The carbamate framework of tert‑butyl N‑[1‑(oxetan‑3‑yl)‑2‑oxoethyl]carbamate thus provides a distinct stereochemical fingerprint that can be exploited to achieve target‑selective inhibition.

NAAA stereoselectivity carbamate SAR chiral separation

Solubility‑Lipophilicity Balance: XLogP3‑AA of 0.4 Confers Favorable Drug‑Like Properties

The computed XLogP3‑AA value for tert‑butyl N‑[1‑(oxetan‑3‑yl)‑2‑oxoethyl]carbamate is 0.4 [1], placing it within the optimal lipophilicity range (LogP 1–3) for oral drug candidates. In contrast, many aliphatic linkers and gem‑dimethyl‑containing analogs exhibit higher LogP values (often >2.5), which correlate with increased phospholipidosis, hERG liability, and poorer developability [2]. The low lipophilicity of this oxetane‑carbamate building block supports a favorable ADME profile.

lipophilicity XLogP3 drug‑like properties

Optimal Research and Industrial Use Cases for tert-Butyl N-[1-(oxetan-3-yl)-2-oxoethyl]carbamate (CAS 2751615-57-1)


Design of Metabolically Stable NAAA Inhibitors

Utilize tert‑butyl N‑[1‑(oxetan‑3‑yl)‑2‑oxoethyl]carbamate as a core scaffold for constructing N‑acylethanolamine acid amidase (NAAA) inhibitors. The carbamate‑oxetane motif provides higher intrinsic stability than amide‑based β‑lactones and the tert‑butyl group reduces albumin reactivity, enabling the development of compounds with prolonged in vitro half‑life and reliable target engagement [1]. The stereochemical bias introduced by the carbamate framework allows for the exploration of enantioselective inhibitors with nanomolar potency [1].

PROTAC Linker Optimization for Enhanced Solubility and Reduced CYP Liability

Incorporate this oxetane‑carbamate building block into PROTAC linker designs to improve aqueous solubility (4‑ to 4000‑fold over gem‑dimethyl linkers) and redirect metabolic clearance away from CYP450 enzymes [1][2]. The low computed lipophilicity (XLogP3‑AA = 0.4) minimizes hERG and phospholipidosis risks while maintaining acceptable permeability [3]. These properties make CAS 2751615‑57‑1 a superior alternative to aliphatic or PEG‑based linkers in heterobifunctional degrader molecules.

Synthesis of Drug‑Like Small Molecules with Favorable ADME Profiles

Employ tert‑butyl N‑[1‑(oxetan‑3‑yl)‑2‑oxoethyl]carbamate as a key intermediate in the synthesis of lead compounds that require balanced solubility‑lipophilicity properties. The Boc‑protected amine permits orthogonal deprotection under mild acidic conditions, facilitating late‑stage functionalization [1]. The oxetane ring improves metabolic stability and reduces plasma protein binding, leading to higher free fraction and improved pharmacokinetic outcomes in preclinical species [1][2].

Chemical Biology Tool Development for Target Validation Studies

Use this carbamate‑oxetane building block to create chemical probes with enhanced cellular stability and minimal off‑target reactivity. The reduced albumin binding and CYP‑independent clearance profile ensure that the probe maintains high intracellular concentrations over extended time courses, improving signal‑to‑noise ratios in target engagement assays and cellular thermal shift assays (CETSA) [1][2]. The stereochemically defined nature of the oxetane‑carbamate core also aids in the generation of enantiomerically pure tool compounds for mechanistic studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-butyl N-[1-(oxetan-3-yl)-2-oxoethyl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.